5-Amino-2-bromonicotinic acid
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Overview
Description
5-Amino-2-bromonicotinic acid: is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by a bromine atom and an amino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromonicotinic acid typically involves the bromination of nicotinic acid followed by amination. One common method includes:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Amino-2-bromonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.
Oxidation Products: 5-Nitro-2-bromonicotinic acid.
Reduction Products: this compound derivatives with reduced functional groups.
Coupling Products: Biaryl or alkylated nicotinic acid derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to nicotinic acid derivatives.
Biological Probes: Utilized in the development of probes for studying biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the synthesis of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromonicotinic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Receptors: Modulates receptors involved in neurotransmission and cellular signaling.
DNA: Interacts with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
2-Amino-5-bromonicotinic acid: Similar structure but with different substitution pattern.
5-Amino-2-chloronicotinic acid: Chlorine atom instead of bromine, affecting its reactivity and properties.
5-Amino-2-fluoronicotinic acid: Fluorine atom instead of bromine, leading to different chemical behavior.
Uniqueness:
Reactivity: The presence of the bromine atom makes 5-Amino-2-bromonicotinic acid more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs.
Applications: Its unique reactivity and properties make it suitable for specific applications in medicinal chemistry and material science that other similar compounds may not be able to achieve.
Biological Activity
5-Amino-2-bromonicotinic acid (ABNA) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ABNA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C_6H_6BrN_2O_2
- Molecular Weight : 217.02 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 178 °C to 180 °C
The biological activity of ABNA can be attributed to several mechanisms:
- Enzyme Inhibition : ABNA has been shown to bind to the active sites of various enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways such as NAD-dependent enzymes.
- Receptor Modulation : The compound interacts with cellular receptors, modulating signaling pathways that are crucial for various physiological processes.
- DNA Intercalation : ABNA can insert itself between DNA base pairs, potentially affecting transcription and replication processes, which may lead to altered gene expression and cellular function.
Anticancer Properties
ABNA has been investigated for its anticancer properties. In studies involving non-cancerous Caco-2 cell lines, it exhibited a complete absence of cytotoxicity, suggesting a selective action that spares healthy cells while targeting cancerous cells. This selectivity is crucial for developing safer therapeutic agents.
Anti-inflammatory and Antimicrobial Effects
Research indicates that derivatives of ABNA possess significant anti-inflammatory and antimicrobial activities. These properties make it a candidate for further development in treating inflammatory diseases and infections.
Comparative Analysis with Similar Compounds
The following table compares ABNA with structurally similar compounds, highlighting their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Nicotinic Acid | Pyridine ring with carboxylic acid | Precursor for various derivatives |
5-Bromonicotinic Acid | Bromine at the 5-position | Used in coordination chemistry |
2-Amino-5-bromonicotinic Acid | Amino group at the 2-position | Potentially higher biological activity due to amino group |
3-Aminopyridine | Amino group at the 3-position | Known for its role in pharmaceuticals |
The presence of the bromine atom in ABNA enhances its reactivity compared to its chloro and fluoro analogs, making it suitable for specific applications in medicinal chemistry and material science.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the effects of ABNA on various cancer cell lines. Results indicated that ABNA selectively inhibited cancer cell proliferation without affecting normal cell viability, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that ABNA derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating a strong anti-inflammatory effect.
-
Antimicrobial Activity :
- Research showed that ABNA exhibited antimicrobial activity against several bacterial strains, making it a potential candidate for developing new antibiotics.
Properties
IUPAC Name |
5-amino-2-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMIWMDQERPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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